molecular formula C13H15NO4 B5388945 methyl {4-[(cyclopropylcarbonyl)amino]phenoxy}acetate

methyl {4-[(cyclopropylcarbonyl)amino]phenoxy}acetate

Cat. No.: B5388945
M. Wt: 249.26 g/mol
InChI Key: PKWLKTSXJVAVNQ-UHFFFAOYSA-N
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Description

Methyl {4-[(cyclopropylcarbonyl)amino]phenoxy}acetate is an organic compound with the molecular formula C₁₃H₁₅NO₄ This compound features a cyclopropylcarbonyl group attached to an amino group, which is further connected to a phenoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {4-[(cyclopropylcarbonyl)amino]phenoxy}acetate typically involves the following steps:

    Formation of the cyclopropylcarbonyl intermediate: This can be achieved by reacting cyclopropylcarbonyl chloride with an appropriate amine under basic conditions.

    Coupling with phenoxyacetate: The intermediate is then coupled with phenoxyacetic acid or its ester derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl {4-[(cyclopropylcarbonyl)amino]phenoxy}acetate can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Methyl {4-[(cyclopropylcarbonyl)amino]phenoxy}acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl {4-[(cyclopropylcarbonyl)amino]phenoxy}acetate exerts its effects involves its interaction with specific molecular targets. The cyclopropylcarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenoxyacetate moiety may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl {4-[(cyclopropylcarbonyl)amino]phenyl}acetate: Similar structure but lacks the phenoxy group.

    Ethyl {4-[(cyclopropylcarbonyl)amino]phenoxy}acetate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl {4-[(cyclopropylcarbonyl)amino]phenoxy}acetate is unique due to the presence of both the cyclopropylcarbonyl and phenoxyacetate moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.

Properties

IUPAC Name

methyl 2-[4-(cyclopropanecarbonylamino)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-17-12(15)8-18-11-6-4-10(5-7-11)14-13(16)9-2-3-9/h4-7,9H,2-3,8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWLKTSXJVAVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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